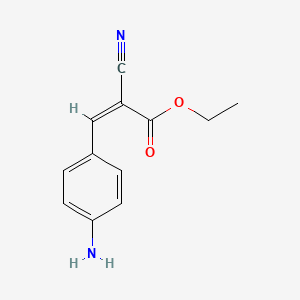![molecular formula C16H16N2O6 B7463738 2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide](/img/structure/B7463738.png)
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide, commonly known as HAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HAA is a hydrazide derivative of acetic acid and has a molecular formula of C18H16N2O7.
作用机制
The mechanism of action of HAA is not yet fully understood. However, it is believed that HAA exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. HAA has been shown to inhibit the activity of various enzymes involved in cell proliferation and survival, leading to the death of cancer cells.
Biochemical and Physiological Effects:
HAA has been found to possess various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. HAA has also been found to possess significant antioxidant activity, which is attributed to its ability to scavenge free radicals and inhibit lipid peroxidation.
实验室实验的优点和局限性
HAA possesses several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research purposes. HAA also possesses significant anticancer activity against a wide range of cancer cell lines, making it a potential candidate for the development of new anticancer drugs. However, HAA also possesses certain limitations for laboratory experiments. It is a relatively new compound, and its mechanism of action is not yet fully understood. Further research is required to fully explore the potential applications of HAA in various fields.
未来方向
There are several future directions for the research on HAA. One of the most promising directions is the development of new anticancer drugs based on the structure of HAA. Further research is required to fully understand the mechanism of action of HAA and to identify its molecular targets. HAA also possesses significant anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases. Further research is required to explore the potential applications of HAA in these fields. Additionally, the synthesis of HAA derivatives with improved pharmacological properties is another potential future direction for research on HAA.
合成方法
The synthesis of HAA involves the reaction of 2-(2-hydroxyphenoxy)acetic acid with hydrazine hydrate in the presence of acetic anhydride. The reaction proceeds under reflux conditions, and the resulting product is purified by recrystallization. The yield of HAA obtained by this method is typically around 70%.
科学研究应用
HAA has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of HAA is in the field of medicinal chemistry. HAA has been shown to possess significant anticancer activity against a wide range of cancer cell lines. It has also been found to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
IUPAC Name |
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O6/c19-11-5-1-3-7-13(11)23-9-15(21)17-18-16(22)10-24-14-8-4-2-6-12(14)20/h1-8,19-20H,9-10H2,(H,17,21)(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTUDSVONWDBHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OCC(=O)NNC(=O)COC2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-hydroxyphenoxy)-N'-[2-(2-hydroxyphenoxy)acetyl]acetohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-2-(oxolan-2-ylmethylsulfanyl)benzamide](/img/structure/B7463655.png)
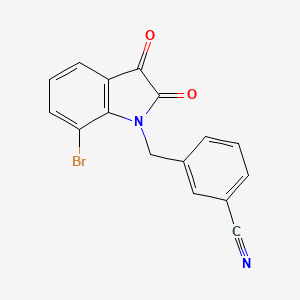
![N-[3-(2-methylpiperidin-1-yl)propyl]-5-morpholin-4-ylsulfonyl-2-pyrrolidin-1-ylbenzamide](/img/structure/B7463673.png)
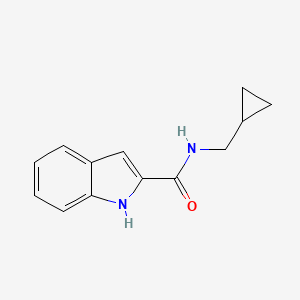
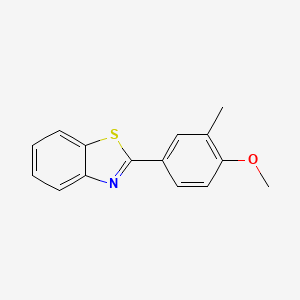
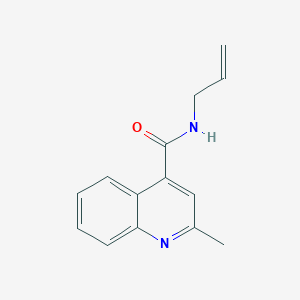

![[5-(4-Chlorophenyl)pyridin-2-yl]methanol](/img/structure/B7463705.png)
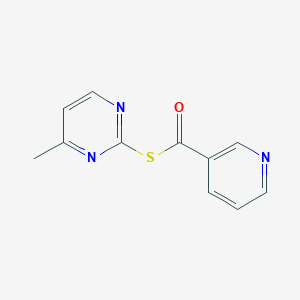
![9-(4-nitrophenyl)-3,6-dihydro-2H-[1,4]dioxino[2,3-g]quinolin-7-one](/img/structure/B7463715.png)
![1-[4-(Pyridine-3-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B7463735.png)


